Abarelix Acetate

Vue d'ensemble

Description

Abarelix Acetate, also known as PPI 149 Acetate, is a potent gonadotrophin-releasing hormone (GnRH) antagonist . It is primarily used in oncology to reduce the amount of testosterone made in patients with advanced symptomatic prostate cancer . It was originally marketed by Praecis Pharmaceuticals as Plenaxis .

Molecular Structure Analysis

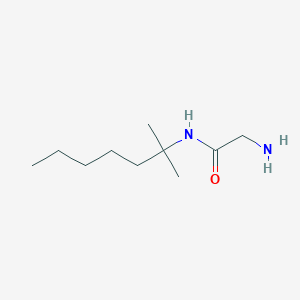

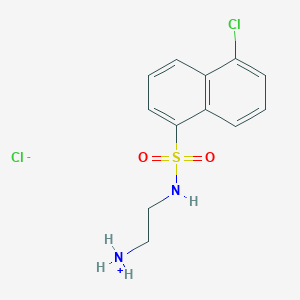

The molecular structure of Abarelix Acetate is complex, with a molecular formula of C72H95ClN14O14 . It consists of both natural and artificial amino acids .Chemical Reactions Analysis

The major metabolites of Abarelix are formed via hydrolysis of peptide bonds. There’s no evidence of cytochrome P-450 involvement in the metabolism of Abarelix .Physical And Chemical Properties Analysis

Abarelix Acetate has a molecular weight of 1416.06 (free base basis) . It is a white to beige film or powder .Applications De Recherche Scientifique

Prostate Cancer Research

Abarelix Acetate is primarily used as a potent gonadotrophin-releasing hormone (GnRH) antagonist in the research of prostate cancer. It functions by inhibiting the secretion of gonadotropins, which are hormones responsible for the growth and function of the gonads, thereby reducing testosterone levels and slowing the growth of prostate cancer cells .

Mécanisme D'action

Abarelix Acetate, also known as Abarelix, is a synthetic decapeptide and a potent antagonist to gonadotropin-releasing hormone (GnRH). It is primarily used in the palliative treatment of advanced prostate cancer .

Target of Action

The primary target of Abarelix is the Gonadotropin-releasing hormone receptor (GnRH receptor) . This receptor plays a crucial role in the regulation of gonadotropin secretion.

Mode of Action

Abarelix binds to the GnRH receptor and acts as a potent inhibitor of gonadotropin secretion . By doing so, it suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for testicular or follicular steroidogenesis .

Biochemical Pathways

The primary biochemical pathway affected by Abarelix is the hypothalamic-pituitary-gonadal axis. By inhibiting the secretion of gonadotropins (LH and FSH), Abarelix disrupts this axis, leading to the suppression of testicular or follicular steroidogenesis .

Pharmacokinetics

Following intramuscular administration, Abarelix is absorbed slowly, with a mean peak concentration observed approximately 3 days after the injection . The compound exhibits a high protein binding rate of 96-99% . The major metabolites of Abarelix are formed via hydrolysis of peptide bonds, and there is no evidence of cytochrome P-450 involvement in its metabolism . The half-life of Abarelix is approximately 13.2 ± 3.2 days .

Result of Action

The molecular and cellular effects of Abarelix’s action result in the suppression of testicular or follicular steroidogenesis . This leads to a reduction in the amount of testosterone produced, which is beneficial in the treatment of conditions like advanced prostate cancer .

Action Environment

The efficacy and stability of Abarelix can be influenced by various environmental factors It’s worth noting that Abarelix was withdrawn from the US. market due to poor sales and a higher-than-expected incidence of severe allergic reactions .

Safety and Hazards

Abarelix Acetate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers Several papers have been published on Abarelix Acetate. One study found that treatment with Abarelix produced a higher percentage of patients who avoided a testosterone surge and had a more rapid time to testosterone suppression with a higher rate of medical castration 1 day after treatment and greater reductions in testosterone, luteinizing hormone, follicle-stimulating hormone, and dihydrotestosterone during the first 2 weeks of treatment compared with leuprolide acetate .

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHCGBCCWJPSQF-JOOIWXSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99ClN14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abarelix Acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol](/img/structure/B1664215.png)

![(4R,7R,8R,9Z,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1664223.png)

![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)

![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)

![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)

![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)